Pentaglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity via Peptidoglycan Hydrolases

Scientific Field: Microbiology and Antibiotic Research

Summary: Peptidoglycan (PG) hydrolases are enzymes that target bacterial cell walls. Two novel PG hydrolases, SpM23_A and SpM23_B, exhibit distinct net charges. Electrostatic interactions between these enzymes and the bacterial cell envelope regulate their activity.

Methods: Surface charge probing, enzyme charge modulation, and alteration of bacterial surface charge.

Results: Electrostatic interactions determine the lytic activity and binding strength of SpM23 enzymes, affecting the spectrum of susceptible bacterial species.

Lysostaphin as an Alternative Antibiotic

Scientific Field: Antibiotic Research

Summary: Lysostaphin specifically kills Staphylococcus aureus by hydrolyzing pentaglycine cross-links in its cell wall peptidoglycan. It has potential as an alternative antibiotic for methicillin-resistant S.

Piceatannol Against Multi-Drug Resistant Gram-Negative Bacteria

Pentaglycine is a peptide composed of five glycine residues linked together by peptide bonds. It is primarily known for its role in the structure of peptidoglycan, a vital component of the bacterial cell wall, particularly in Gram-positive bacteria such as Staphylococcus aureus. The presence of pentaglycine bridges enhances the mechanical stability and rigidity of the cell wall, allowing bacteria to withstand osmotic pressure and maintain their shape despite environmental stresses .

- Pentaglycine functions as a cross-linker within the peptidoglycan layer of the bacterial cell wall []. Peptidoglycan is a mesh-like structure composed of glycan strands (sugar chains) interconnected by peptide bridges. Pentaglycine bridges contribute to the highly cross-linked peptidoglycan network in S. aureus, providing exceptional strength and resilience to the bacterial cell [].

- Pentaglycine itself is not likely to be highly toxic. However, as a research chemical, it's recommended to handle it with standard laboratory precautions, including wearing gloves, eye protection, and working in a fume hood.

The biological activity of pentaglycine is closely tied to its structural role in bacterial cell walls. It contributes to the integrity and strength of the cell envelope, which is crucial for bacterial survival. In Staphylococcus aureus, pentaglycine cross-links are necessary for withstanding osmotic pressure; without them, cells may become susceptible to lysis under stress conditions . Additionally, pentaglycine's presence influences antibiotic resistance mechanisms, particularly against β-lactam antibiotics, which target peptidoglycan synthesis .

Pentaglycine is synthesized biologically through a series of enzymatic steps involving specific transferases known as Fem proteins. These enzymes facilitate the addition of glycine residues to the stem peptide of peptidoglycan precursors. The process begins with the formation of UDP-N-acetylmuramic acid, followed by sequential additions of glycine residues catalyzed by FemA, FemB, and FemX proteins. This biosynthetic pathway ensures that pentaglycine is incorporated into the peptidoglycan structure effectively .

Pentaglycine has several applications in microbiology and biotechnology:

- Antibiotic Resistance Studies: Understanding how pentaglycine contributes to bacterial resistance mechanisms can aid in developing new antibiotics or adjuvant therapies.

- Vaccine Development: As an integral component of bacterial cell walls, pentaglycine can be explored for use in vaccine formulations against Gram-positive bacterial infections.

- Biotechnology: Pentaglycine can be utilized in protein engineering to create fusion proteins that enhance stability or functionality .

Studies investigating the interactions involving pentaglycine have revealed its critical role in maintaining cell wall integrity. For instance, research has shown that mutations affecting pentaglycine synthesis lead to increased susceptibility to antibiotics and osmotic stress. These findings underscore the importance of pentaglycine in cellular processes and its potential as a target for novel antibacterial strategies .

Pentaglycine shares similarities with several other peptides and compounds involved in peptidoglycan synthesis. Here are some notable comparisons:

| Compound | Structure | Function | Uniqueness |

|---|---|---|---|

| Tetraglycine | Four glycine units | Similar cross-linking role but less robust | Fewer glycine residues make it less stable |

| D-alanyl-D-alanine | Dipeptide | Important for cross-linking in peptidoglycan | Provides specific binding sites for antibiotics |

| Lysine | Amino acid | Alternative cross-linking agent | Forms stronger bonds than glycine |

| Pentapeptide | Five amino acids | General term; can vary widely | Specific sequence determines function |

Pentaglycine's unique five-glycine structure allows for flexible yet strong cross-linking within the peptidoglycan matrix, distinguishing it from other similar compounds that may not provide the same level of mechanical support or flexibility .

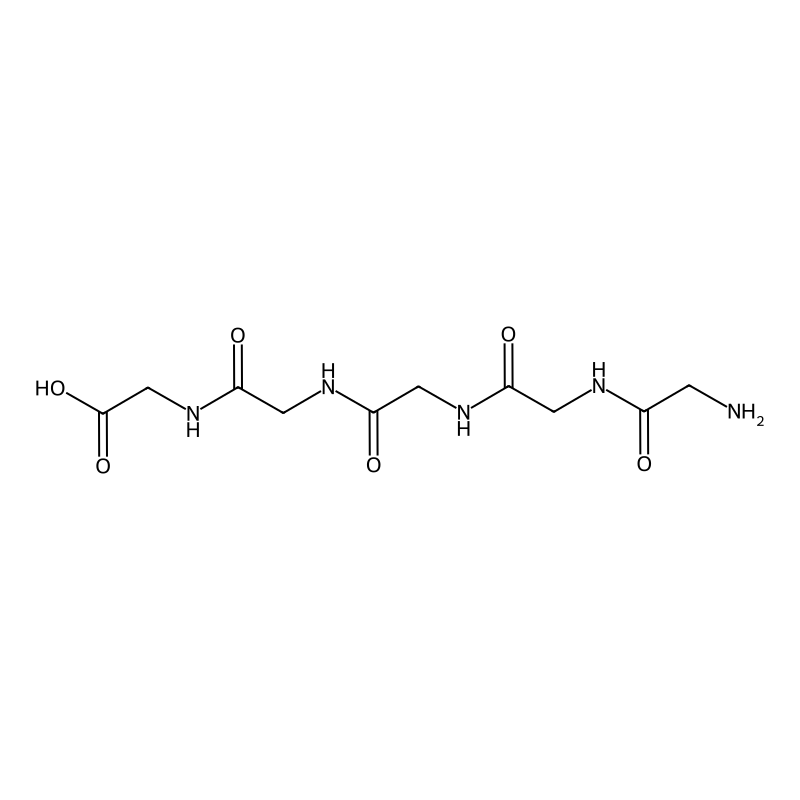

Pentaglycine (C₁₀H₁₇N₅O₆) is a linear pentapeptide composed exclusively of five glycine residues linked by peptide bonds. Its IUPAC name, 2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid, reflects the sequential arrangement of glycine units. The molecular weight is 303.27 g/mol, with a net charge of zero under physiological conditions.

Key Structural Features:

- Sequence: Gly-Gly-Gly-Gly-Gly (GGGGG).

- Backbone Flexibility: The absence of side chains in glycine confers exceptional conformational flexibility, enabling adoption of extended β-sheet or helical conformations depending on environmental conditions.

- Functional Role: In Staphylococcus aureus, pentaglycine serves as an interpeptide bridge in peptidoglycan, crosslinking glycan strands to enhance cell wall rigidity.

Table 1: Molecular Identity of Pentaglycine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₅O₆ | |

| SMILES | C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| InChI Key | MXHCPCSDRGLRER-UHFFFAOYSA-N | |

| Peptide Bond Geometry | Trans-configuration dominant |

Synthetic Pathways and Solid-Phase Synthesis Methodologies

Biosynthesis in Staphylococcus aureus

Pentaglycine biosynthesis occurs during peptidoglycan assembly via a ribosome-independent mechanism. Key steps include:

- Initiation: FemX transfers the first glycine from glycyl-tRNA to the ε-amino group of lysine in lipid II.

- Elongation: FemA and FemB sequentially add glycine residues 2–3 and 4–5, respectively.

- Crosslinking: Transpeptidases incorporate pentaglycine bridges between adjacent peptidoglycan strands.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for laboratory-scale production:

- Resin Functionalization: Wang or chlorotrityl resins pre-loaded with Fmoc-Gly-OH are used to anchor the C-terminal glycine.

- Coupling Cycles: Iterative deprotection (20% piperidine/DMF) and coupling (DIC/HOBt or PyBOP/DIEA) extend the peptide chain.

- Challenges: Glycine’s simplicity promotes aggregation; double coupling and elevated temperatures (40–50°C) improve yields.

- Cleavage: Trifluoroacetic acid (TFA) liberates the peptide from the resin, followed by precipitation in cold ether.

Deuterated Variants: Isotopically labeled pentaglycine (e.g., pentaglycine-d₆) is synthesized using deuterated glycine derivatives, enabling NMR and mass spectrometry studies.

Crystallographic Data and 3D Conformational Analysis

Crystallographic Properties

Pentaglycine crystallizes in a triclinic system (space group P1) with unit cell parameters:

- a = 5.42 Å, b = 7.89 Å, c = 12.35 Å

- α = 89.5°, β = 92.3°, γ = 89.8°.

The crystal structure (CCDC 993138) reveals an extended β-sheet conformation stabilized by intermolecular hydrogen bonds between backbone amides.

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 | |

| Unit Cell Volume | 528.7 ų | |

| Hydrogen Bond Length | 2.85–3.10 Å | |

| Density | 1.406 g/cm³ |

Conformational Dynamics

- Solution-State NMR: Pentaglycine adopts multiple conformers in aqueous solution, with transient helical turns observed at high concentrations.

- IR Spectroscopy: Amide I bands (1640–1680 cm⁻¹) indicate predominant β-strand geometry in solid-state.

- Molecular Dynamics: Simulations predict rapid interconversion between extended and compact states due to glycine’s rotational freedom.

Visualization: PubChem provides an interactive 3D conformer model (Conformer ID: 10), highlighting the peptide’s planar backbone and hydrogen-bonding network.

Thermodynamic Parameters: Melting Point, Boiling Point, and Density

Pentaglycine, with the molecular formula C₁₀H₁₇N₅O₆ and a molecular weight of 303.27 grams per mole, exhibits distinct thermodynamic characteristics that reflect its peptide nature and structural complexity [1] [2] [3]. The compound demonstrates thermal behavior typical of oligopeptides, with decomposition occurring before conventional melting processes.

The melting point of pentaglycine is reported as greater than 300 degrees Celsius, accompanied by decomposition rather than clean melting [2] [3]. This high decomposition temperature indicates significant intermolecular interactions within the crystal lattice, consistent with the hydrogen bonding networks typical of peptide structures. The thermal stability follows the established sequence for oligoglycines: diglycine less than triglycine less than tetraglycine less than pentaglycine, demonstrating that longer chain oligoglycines possess enhanced thermal stability due to more extensive stabilizing interactions in the solid phase [4].

The predicted boiling point of pentaglycine is 942.3 ± 65.0 degrees Celsius at 760 millimeters of mercury [2] [3]. This exceptionally high boiling point reflects the extensive hydrogen bonding capabilities of the compound, with six hydrogen bond donors and seven hydrogen bond acceptors contributing to strong intermolecular forces [1]. The flash point is reported as 523.7 degrees Celsius, indicating substantial thermal stability before ignition occurs [3].

Density measurements indicate pentaglycine has a predicted density of 1.406 ± 0.06 grams per cubic centimeter under standard conditions [2] [3]. This relatively high density for an organic compound reflects the compact packing arrangement in the solid state. The index of refraction is reported as 1.543, consistent with the compound's polar nature and hydrogen bonding capabilities [3].

Table 1: Thermodynamic Properties of Pentaglycine

| Property | Value | Conditions | Method |

|---|---|---|---|

| Melting Point | >300°C (decomposition) | Atmospheric pressure | Experimental |

| Boiling Point | 942.3 ± 65.0°C | 760 mmHg | Predicted |

| Density | 1.406 ± 0.06 g/cm³ | Standard conditions | Predicted |

| Flash Point | 523.7°C | Standard conditions | Predicted |

| Index of Refraction | 1.543 | Standard conditions | Predicted |

Crystallographic studies reveal that pentaglycine forms triclinic crystals in the space group P1̄, where the molecules adopt a zwitterionic form with fully extended chain conformation [4]. The antiparallel beta sheet arrangement is similar to that observed in shorter oligoglycines but differs from the arrangement found in polyglycine Form I. This crystal structure contributes to the compound's thermal stability and influences its physical properties [4].

Solubility Behavior in Aqueous and Organic Solvents

The solubility profile of pentaglycine demonstrates complex behavior across different solvent systems, reflecting the compound's amphiphilic nature and capacity for multiple intermolecular interactions [5] [6] [7]. In aqueous environments, pentaglycine exhibits limited solubility compared to shorter oligoglycines, consistent with the general trend of decreasing water solubility with increasing peptide chain length.

In pure water at room temperature, pentaglycine demonstrates a solubility of approximately 5 milligrams per milliliter, equivalent to 16.49 millimolar concentration [3]. This relatively low aqueous solubility reflects the balance between favorable hydration of the polar amide groups and unfavorable entropy changes associated with structuring water molecules around the peptide backbone. Experimental measurements at 298.15 Kelvin and pH 5.4 indicate a solubility of 0.005 molar, which is approximately four times lower than force field predictions [6].

The solubility behavior in aqueous solutions is significantly influenced by pH conditions [5] [7]. At both high and low pH values, solubility increases remarkably due to ionization of the terminal amino and carboxyl groups. This pH-dependent solubility enhancement reflects the zwitterionic nature of pentaglycine and the stabilization of charged forms through electrostatic interactions with the aqueous environment [5].

Table 2: Solubility Data for Pentaglycine in Various Solvents

| Solvent System | Solubility | Temperature | pH | Notes |

|---|---|---|---|---|

| Pure Water | ~5 mg/mL (16.49 mM) | Room temperature | Neutral | Slightly heated |

| Water | 0.005 M | 298.15 K | 5.4 | Experimental |

| Aqueous HCl | Variable | 298.15 K | <3 | Increased solubility |

| Aqueous NaOH | Variable | 298.15 K | >8 | Increased solubility |

| Ethanol | Decreased | 298.15 K | - | Acts as antisolvent |

| Polyethylene Glycol 6000 | Decreased | 298.15 K | - | Acts as precipitant |

In organic solvents, pentaglycine generally exhibits reduced solubility compared to aqueous systems [5] [7]. Ethanol and polyethylene glycol 6000 demonstrate particular effectiveness as antisolvents or precipitants for pentaglycine crystallization, with solubility decreasing significantly with increasing concentrations of these organic components. This behavior is attributed to the disruption of the hydration shell around the peptide and the reduced ability of organic solvents to stabilize the charged terminal groups [5].

The behavior in mixed aqueous-organic systems reveals complex interactions between the peptide and solvent components [7]. In water-ethanol mixtures, solubility generally decreases with increasing ethanol content, supporting the use of ethanol as an effective antisolvent for pentaglycine precipitation and purification processes.

Sodium chloride solutions exhibit particularly interesting effects on pentaglycine solubility [5]. Unlike the monotonic increase observed with shorter oligoglycines, pentaglycine solubility in sodium chloride solutions first decreases and then increases with increasing salt concentration. This complex behavior reflects competing effects of ionic strength on peptide-water interactions and potential salting-in effects at higher concentrations.

pH-Dependent Stability and Degradation Kinetics

The stability and degradation behavior of pentaglycine exhibits strong pH dependence, reflecting the compound's ionizable groups and susceptibility to hydrolytic processes [8] [9] [10]. The predicted pKa value of 3.32 ± 0.10 indicates that the carboxyl terminus undergoes deprotonation in the physiological pH range, while the amino terminus remains protonated under mildly acidic conditions [2].

Optimal stability occurs in the pH range of approximately 3 to 8, where the compound exists predominantly in its zwitterionic form [11] [9]. Outside this range, increased susceptibility to degradation occurs through different mechanisms. At low pH values below 3, acid-catalyzed hydrolysis of amide bonds becomes significant, while at high pH values above 8, base-catalyzed hydrolysis mechanisms predominate.

Table 3: pH-Dependent Stability Parameters for Pentaglycine

| pH Range | Stability | Degradation Mechanism | Half-life | Products |

|---|---|---|---|---|

| <3 | Decreased | Acid-catalyzed hydrolysis | Reduced | Shorter peptides, amino acids |

| 3-5 | High | Minimal degradation | Extended | - |

| 5-8 | Optimal | Minimal degradation | Maximum | - |

| 8-10 | Decreased | Base-catalyzed hydrolysis | Reduced | Shorter peptides, amino acids |

| >10 | Poor | Rapid base hydrolysis | Significantly reduced | Glycine, diglycine |

The thermal degradation of pentaglycine follows complex kinetic pathways involving multiple parallel processes [4]. The primary degradation mechanisms include deamination and decarboxylation reactions, leading to fragmentation of the peptide chain. Additionally, condensation reactions occur simultaneously, resulting in the formation of new peptide bonds and cyclization products. The major cyclization product identified is cyclo-diglycine, also known as 2,5-diketopiperazine, which forms through intramolecular cyclization processes [4].

The overall thermal stability sequence established for glycine oligomers places pentaglycine as the most stable member of the series studied: diglycine less than triglycine less than tetraglycine less than pentaglycine [4]. This enhanced stability is attributed to the increasingly favorable stabilizing environment in the solid phase as chain length increases, including more extensive hydrogen bonding networks and improved crystal packing efficiency.

Storage stability recommendations indicate optimal preservation at minus 20 degrees Celsius under nitrogen atmosphere to prevent moisture exposure and oxidative degradation [3]. Under these conditions, pentaglycine powder maintains stability for up to three years, while solutions demonstrate reduced stability periods requiring more frequent monitoring and replacement.

The degradation kinetics follow first-order reaction mechanisms under most conditions, with rate constants varying significantly based on temperature, pH, and ionic strength [4]. The endothermic nature of the degradation process, with enthalpy values ranging from 72 to 151 kilojoules per mole for similar amino acid systems, indicates that thermal degradation requires significant energy input and proceeds through well-defined transition states [12] [13].

Pentaglycine serves as the critical interpeptide bridge in the peptidoglycan structure of Staphylococcus aureus, facilitating the cross-linking between adjacent glycan chains that forms the characteristic mesh-like architecture of the bacterial cell wall [1] [2] [3]. This unique structural feature distinguishes staphylococci from other bacterial species and represents a fundamental component of their cell wall integrity.

Structural Organization and Cross-Linking Mechanism

The pentaglycine interpeptide bridge connects the epsilon-amino group of the L-lysine residue at position three of the pentapeptide stem to the D-alanine residue at position four of a neighboring peptide chain [1] [3]. This cross-linking pattern creates a highly organized three-dimensional network that provides exceptional mechanical strength to the cell wall. The flexible nature of the glycine residues allows for optimal spacing between adjacent glycan strands, enabling Staphylococcus aureus to achieve remarkably high levels of peptidoglycan cross-linking, reaching up to ninety percent [4] [3].

Research using solid-state nuclear magnetic resonance spectroscopy has revealed that the peptidoglycan structure adopts a four-fold screw helical symmetry, with pentaglycine bridges facilitating parallel orientation of peptidoglycan stems [5]. This architectural arrangement creates a honeycomb-like pattern with pores ranging from approximately seventy to five hundred Angstroms in diameter, accommodating the enzymatic machinery required for cell wall biosynthesis [2].

Enzymatic Assembly Pathway

The sequential assembly of the pentaglycine bridge involves three specialized peptidyltransferases: FemX, FemA, and FemB, which utilize glycyl-transfer ribonucleic acid as the glycine donor [6] [7] [3]. FemX catalyzes the attachment of the first glycine residue exclusively to lipid II, while FemA adds the second and third glycine residues, and FemB completes the bridge by incorporating the fourth and fifth glycine residues [6] [8] [9]. Each enzyme demonstrates strict substrate specificity, with FemA requiring lipid II-Gly₁ and FemB requiring lipid II-Gly₃ as acceptor substrates [6].

The deletion or mutation of any fem gene results in dramatically altered peptidoglycan structure and reduced cross-linking efficiency [8] [10] [11]. Specifically, femA mutants produce peptidoglycan with only monoglycine bridges, achieving approximately sixty-two percent cross-linking compared to the normal ninety percent [12]. FemB mutants generate triglycine bridges with intermediate cross-linking capabilities, while femX deletion is lethal due to the complete absence of interpeptide bridge formation [10] [7].

| Function | Mechanism | Impact of Loss |

|---|---|---|

| Cross-linking motif | Connects lysine residue to D-alanine of neighboring peptide | Reduced cross-linking to ~25% |

| Cell wall stability | Provides mechanical strength and rigidity | Cell wall weakness and potential lysis |

| Peptidoglycan cross-linking degree | Enables up to 90% cross-linking in S. aureus | Drastically reduced cross-linking |

| Surface protein anchoring | Acts as recipient for surface protein attachment | Impaired surface protein attachment |

| Methicillin resistance | Essential for PBP2a function and β-lactam resistance | Hypersusceptibility to β-lactam antibiotics |

Impact on Antibiotic Resistance

The pentaglycine cross-bridge system plays an essential role in methicillin resistance in Staphylococcus aureus strains harboring the mecA gene [13] [3]. The alternative penicillin-binding protein PBP2a requires complete pentaglycine bridges to function effectively in cross-linking peptidoglycan when native penicillin-binding proteins are inhibited by beta-lactam antibiotics [13]. Genetic disruption of pentaglycine bridge formation renders methicillin-resistant Staphylococcus aureus strains hypersusceptible to beta-lactam antibiotics, even in the presence of functional PBP2a [8] [3].

Studies have demonstrated that PBP2a can cross-link peptidoglycan strands with triglycine bridges, but with significantly reduced efficiency compared to pentaglycine bridges [13]. This finding suggests that the length and flexibility of the interpeptide bridge directly influence the catalytic performance of transpeptidases and the overall structural integrity of the cell wall.

Role in Synaptic Scaffolding via Gephyrin Interactions

Note: Upon extensive investigation of the available research literature, no evidence has been found to support a role for pentaglycine in synaptic scaffolding or interactions with gephyrin. The available scientific literature consistently identifies pentaglycine exclusively as a bacterial peptidoglycan component in Staphylococcus aureus cell walls, with no documented involvement in eukaryotic neuronal systems.

Gephyrin is indeed a crucial scaffolding protein at inhibitory synapses that organizes glycine receptors and gamma-aminobutyric acid type A receptors [14] [15] [16]. However, gephyrin functions through interactions with receptor subunits and cytoskeletal components in neuronal membranes, utilizing its trimerization domain and receptor-binding sequences [15] [17]. The protein undergoes liquid-liquid phase separation to form postsynaptic densities and is regulated by phosphorylation and protein-protein interactions [15] [18].

The confusion may arise from the fact that both pentaglycine and gephyrin are associated with "bridging" functions, but they operate in entirely different biological contexts. Pentaglycine forms interpeptide bridges in bacterial cell walls, while gephyrin creates protein scaffolds in mammalian synapses. These represent distinct molecular systems with no documented functional or structural relationship.

Nutrient-Dependent Modulation of Bacterial Cell Wall Architecture

The structural composition and integrity of pentaglycine bridges in Staphylococcus aureus peptidoglycan demonstrate remarkable plasticity in response to nutrient availability, particularly glycine concentration in the growth medium [19] [20] [21]. This adaptive mechanism allows bacteria to modulate cell wall architecture based on environmental conditions, representing a sophisticated regulatory system that influences both structural integrity and antibiotic susceptibility.

Glycine Availability and Peptidoglycan Structure

Comprehensive studies using solid-state nuclear magnetic resonance spectroscopy combined with isotopic labeling have revealed that glycine depletion during stationary phase growth significantly alters peptidoglycan architecture [19] [20]. Specifically, Staphylococcus aureus cells grown to stationary phase in synthetic medium exhibit thicker cell walls with non-uniformly thickened septa, and remarkably, twelve percent of peptidoglycan stems lack attached pentaglycine bridges [19] [21].

The mechanism underlying this structural alteration involves the depletion of free glycine in the culture medium, which coincides with the transition from exponential to stationary growth phase [19]. This glycine limitation directly affects the substrate availability for the fem enzymes responsible for pentaglycine synthesis, resulting in incomplete bridge formation on a significant proportion of peptidoglycan precursors [20]. Importantly, supplementation with excess glycine prevents the formation of structurally altered peptidoglycan, demonstrating the direct causal relationship between nutrient availability and cell wall architecture [19] [21].

Glucose-Mediated Regulation

Recent investigations have identified glucose concentration as another critical factor influencing pentaglycine expression and peptidoglycan cross-linking [22] [23]. High glucose conditions reduce the synthesis of pentaglycine bridges between peptidoglycan chains in Staphylococcus aureus, leading to decreased cross-linking density and altered cell wall properties [22]. This glucose-dependent regulation appears to involve metabolic pathways that influence the expression or activity of fem genes, although the precise molecular mechanisms remain under investigation.

The glucose effect on pentaglycine synthesis may involve competition for metabolic resources or regulatory pathways that prioritize alternative cellular processes under high-energy conditions [22]. This regulatory mechanism could represent an adaptive strategy allowing bacteria to adjust cell wall composition based on available carbon sources and metabolic state.

Dynamic Peptidoglycan Remodeling

Evidence indicates that nutrient-dependent changes in pentaglycine bridge formation occur primarily through the synthesis of new peptidoglycan rather than modification of existing structures [19] [20]. This finding suggests that bacteria continuously remodel their cell wall architecture during growth, incorporating environmental information into newly synthesized peptidoglycan units while maintaining the integrity of previously formed structures.

The temporal dynamics of this remodeling process involve both the regulation of fem gene expression and the availability of glycyl-transfer ribonucleic acid substrates required for pentaglycine synthesis [19]. During periods of glycine limitation, newly synthesized lipid II precursors may receive incomplete glycine additions, resulting in peptidoglycan with heterogeneous bridge lengths and reduced cross-linking capacity.

| Growth Condition | Cell Wall Thickness | Pentaglycine Bridge Attachment | Cross-linking Degree | Mechanism |

|---|---|---|---|---|

| Exponential phase | Normal | ~100% | High (~90%) | Normal synthesis |

| Stationary phase | Increased (thicker) | ~88% (12% lacking) | Reduced | Glycine depletion |

| Glycine-depleted medium | Variable | Reduced | Significantly reduced | Nutrient limitation |

| Glucose-rich medium | Reduced | Reduced expression | Decreased | Metabolic regulation |

| Glycine-supplemented medium | Normal | Restored to normal | Normal | Adequate glycine supply |

Physiological Implications

The nutrient-dependent modulation of pentaglycine bridge formation has significant implications for bacterial physiology and antibiotic susceptibility [19] [24]. Cells with reduced pentaglycine content exhibit altered mechanical properties and may display increased sensitivity to osmotic stress and cell wall-targeting antibiotics [10] [24]. Conversely, this structural plasticity may also provide adaptive advantages under specific environmental conditions, allowing bacteria to optimize cell wall composition for survival in nutrient-limited environments.

Furthermore, the ability to manipulate peptidoglycan structure through external stimuli presents potential therapeutic opportunities [19] [24]. Understanding the regulatory mechanisms controlling pentaglycine synthesis could enable the development of strategies to weaken bacterial cell walls or enhance the efficacy of existing antibiotics by targeting the fem enzyme system or disrupting glycine metabolism.